

Repinotan solubility and vehicle preparation for in vivo studies

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Compound of Interest

Compound Name: Repinotan

Cat. No.: B170810

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Repinotan Technical Support Center: In Vivo Study Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of **Repinotan** and the preparation of vehicles for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is **Repinotan** and what is its primary mechanism of action?

Repinotan (also known as BAYx3702) is a potent and selective full agonist of the 5-HT_{1A} serotonin receptor.^{[1][2][3]} Its neuroprotective effects are primarily attributed to its ability to activate these receptors, leading to neuronal hyperpolarization.^{[2][4]} This hyperpolarization is achieved through the activation of G protein-coupled inwardly rectifying potassium (K⁺) channels, which in turn inhibits neuron firing and reduces the release of glutamate, protecting neurons from overexcitation.

Q2: What are the known downstream signaling effects of **Repinotan**?

Beyond its immediate effect on neuronal firing, **Repinotan** influences several intracellular signaling pathways. It has been reported to activate the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway and the extracellular-regulated kinase (Erk)-stimulated Bcl-2

expression. Additionally, it can inhibit the activity of caspase-3 and increase the release of the neurite extension factor S-100 beta.

Q3: What is the water solubility of **Repinotan**?

Repinotan has a low water solubility, reported to be 0.0059 mg/mL. This necessitates the use of specific vehicle formulations for in vivo administration.

Troubleshooting Guide

Issue: Precipitation or phase separation is observed during vehicle preparation.

- **Solution 1: Apply Heat and/or Sonication.** Gentle heating and/or sonication can aid in the dissolution of **Repinotan**. Care should be taken to avoid degradation of the compound; use the lowest effective temperature and duration.
- **Solution 2: Check the Order of Solvent Addition.** The order in which solvents are added can be critical. It is generally recommended to first dissolve **Repinotan** in a small amount of an organic solvent like DMSO before adding aqueous components.
- **Solution 3: Adjust Vehicle Composition.** If precipitation persists, consider adjusting the ratios of the co-solvents. Increasing the percentage of PEG300 or using a different solubilizing agent might be necessary.
- **Solution 4: Prepare Fresh Solutions.** Do not use previously prepared stock solutions that have been stored for extended periods without re-validating their clarity and solubility.

Issue: Inconsistent results in animal studies.

- **Solution 1: Ensure Homogeneous Dosing Solution.** Before each administration, ensure the vehicle containing **Repinotan** is a clear, homogeneous solution. If any precipitation is visible, the solution should be warmed or sonicated until it is fully dissolved.
- **Solution 2: Verify Dosing Accuracy.** Due to the low concentrations often used in vivo (e.g., in the µg/kg range), precise measurement and dilution are critical. Calibrate all pipettes and balances regularly.

- **Solution 3: Consider the Route of Administration.** **Repinotan** has been administered via intravenous infusion in several studies. The chosen route should be consistent across all experimental groups.

Quantitative Data Summary

The following table summarizes the solubility of **Repinotan** hydrochloride in various solvents and vehicle systems.

Property	Value	Source
Water Solubility	0.0059 mg/mL	
In Vitro Solubility		
DMSO	100 mg/mL (requires ultrasonic)	
In Vivo Formulations		
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (clear solution)	
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (clear solution)	
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (clear solution)	

Experimental Protocols

Protocol: Preparation of **Repinotan** Vehicle for Intravenous Administration

This protocol is based on a common formulation used for in vivo studies.

Materials:

- **Repinotan** hydrochloride
- Dimethyl sulfoxide (DMSO)

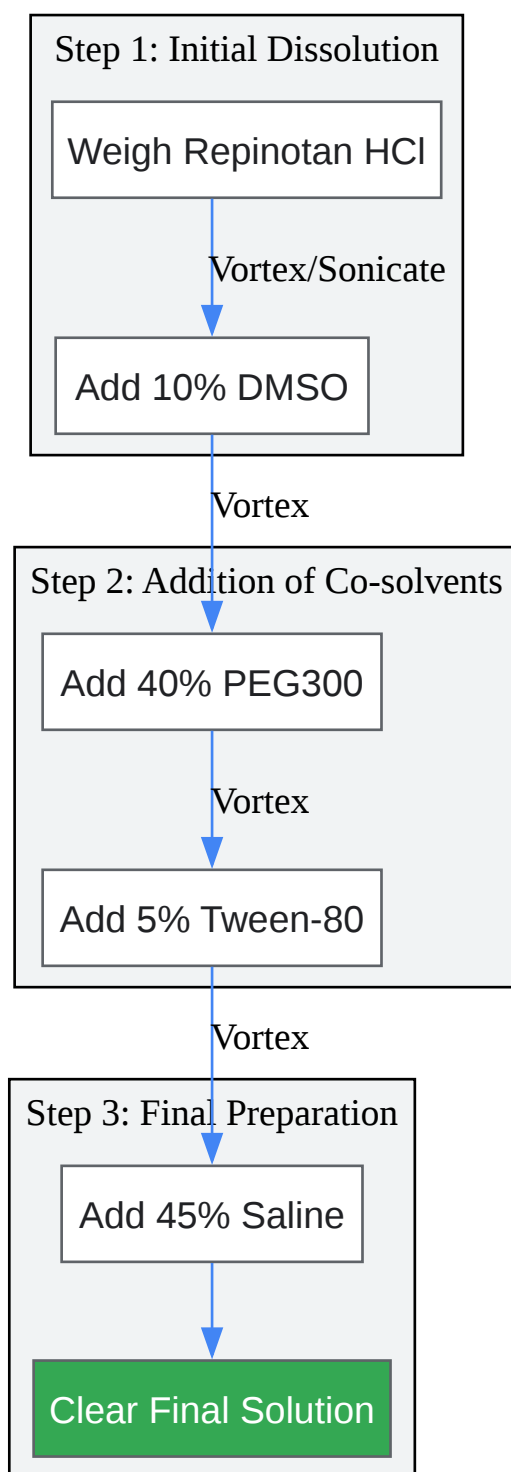
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl)
- Sterile, pyrogen-free vials
- Calibrated pipettes
- Vortex mixer
- Sonicator (optional)
- Heating block or water bath (optional)

Procedure:

- Weigh **Repinotan**: Accurately weigh the required amount of **Repinotan** hydrochloride in a sterile vial.
- Initial Dissolution in DMSO: Add 10% of the final desired volume of DMSO to the vial containing **Repinotan**. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.
- Addition of PEG300: Add 40% of the final desired volume of PEG300 to the solution. Vortex until the solution is homogeneous.
- Addition of Tween-80: Add 5% of the final desired volume of Tween-80. Vortex thoroughly to ensure proper mixing.
- Final Dilution with Saline: Slowly add 45% of the final desired volume of saline to the mixture while vortexing. This should result in a clear, injectable solution.
- Final Inspection: Visually inspect the final solution for any precipitation or phase separation. If observed, refer to the troubleshooting guide.

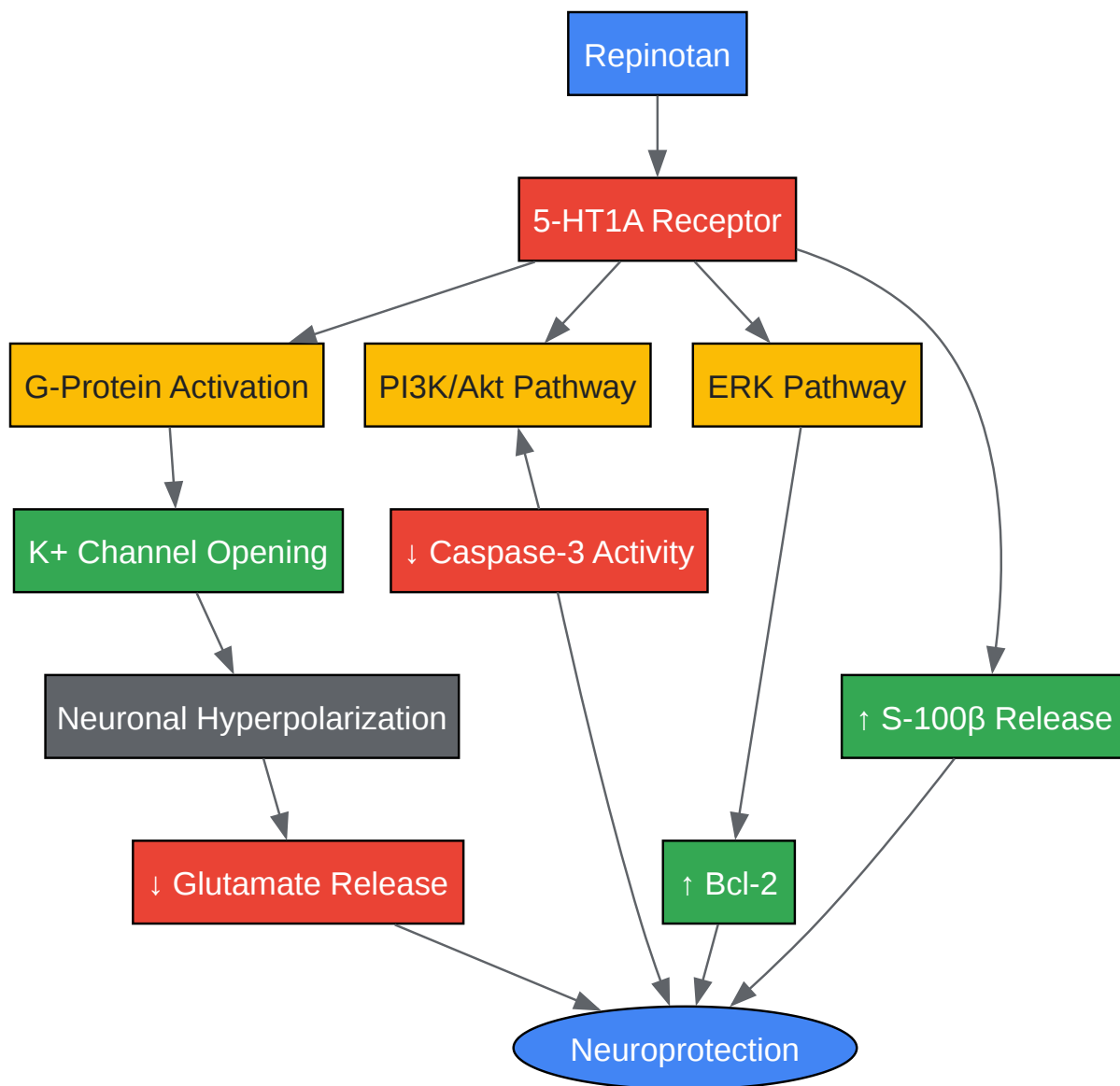
- Storage: Use the prepared vehicle immediately or store at 4°C for short-term use. For longer-term storage, consult stability data for **Repinotan** in the specific vehicle, though fresh preparation is always recommended. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months.

Visualizations



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Caption: Workflow for **Repinotan** Vehicle Preparation.



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